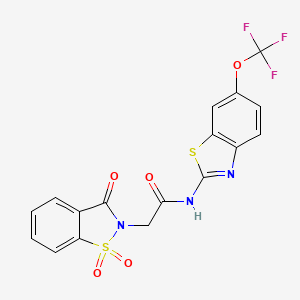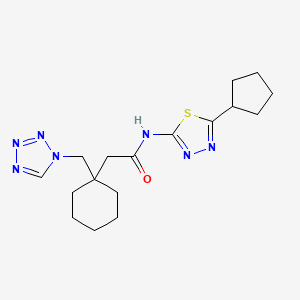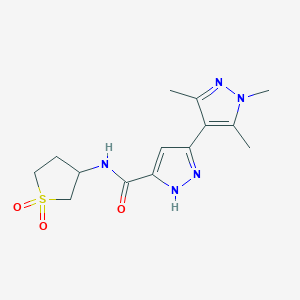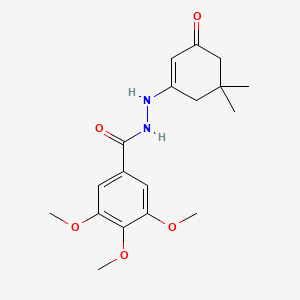![molecular formula C17H15N7O B12163832 (4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163832.png)
(4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazolo-pyridazinyl group, a phenylamino group, and a pyrazolone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-pyridazinyl intermediate, followed by the formation of the pyrazolone core. The final step involves the condensation of the phenylamino group with the pyrazolone intermediate under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenylamino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial applications.
Mechanism of Action
The mechanism of action of (4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
The uniqueness of (4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one lies in its specific structural features, such as the triazolo-pyridazinyl group and the phenylamino group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H15N7O |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
5-methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(phenyliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H15N7O/c1-11-14(10-18-13-6-4-3-5-7-13)17(25)24(21-11)16-9-8-15-20-19-12(2)23(15)22-16/h3-10,21H,1-2H3 |
InChI Key |
BLLKIGGBZPROCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C(=NN=C3C=C2)C)C=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12163755.png)

![3-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163759.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12163767.png)



![2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12163796.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12163802.png)

![3-(2-Methoxyethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163819.png)
![N'~1~-[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12163826.png)
![N-[2-(dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B12163827.png)
